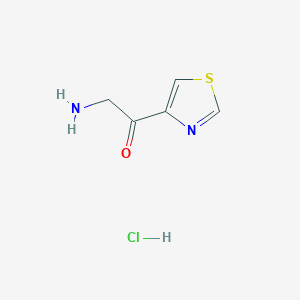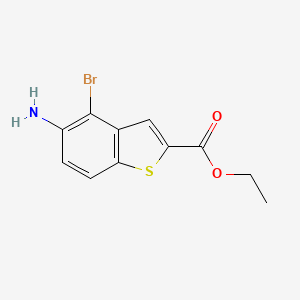![molecular formula C14H20N2O5 B15307961 6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)
6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a propoxy group and a tert-butoxycarbonyl (BOC) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using the BOC group, which is an acid-labile protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at specific temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation/Reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine derivative.
Scientific Research Applications
6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyridine ring may also interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]pyridine-3-carboxylic acid
- 6-[(tert-Butoxycarbonyl)amino]-2-pyridinecarboxylic acid
Uniqueness
6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the BOC-protected amino group. This structural uniqueness allows for selective reactions and applications that may not be possible with other similar compounds.
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c1-9(15-13(19)21-14(2,3)4)8-20-11-7-5-6-10(16-11)12(17)18/h5-7,9H,8H2,1-4H3,(H,15,19)(H,17,18) |
InChI Key |
IVDSJQFXKBFAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=N1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)


![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)


![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)


